![molecular formula C12H18BrNO3 B2528533 Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2375248-86-3](/img/structure/B2528533.png)

Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

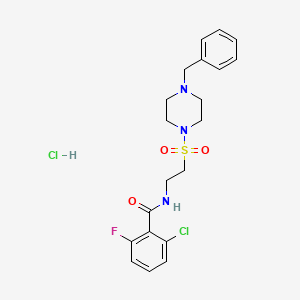

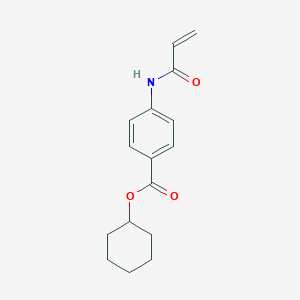

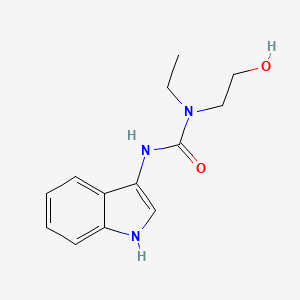

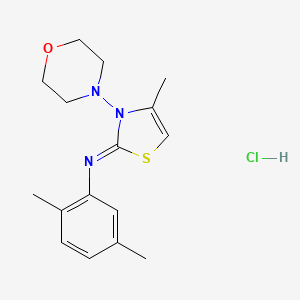

The compound of interest, tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a structurally complex molecule that is part of a broader class of compounds known as azabicycloalkane carboxylates. These compounds are of significant interest in the field of medicinal chemistry due to their potential as peptidomimetics, which can serve as rigid dipeptide mimics in drug discovery .

Synthesis Analysis

While the specific synthesis of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is not detailed in the provided papers, similar compounds have been synthesized through various routes. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was synthesized starting from a commercially available chiral lactone, with significant improvements made to the original synthesis routes, including an epimerization/hydrolysis step to avoid tedious purification .

Molecular Structure Analysis

The molecular structures of similar azabicycloalkane carboxylates have been determined using single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be monoclinic with a 1:1 ratio of diastereomers in the crystal . Another compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined to have an orthorhombic space group, indicating a chiral, noncentrosymmetric crystal structure .

Chemical Reactions Analysis

The azabicycloalkane carboxylates undergo various chemical reactions that are crucial for their transformation into useful intermediates for drug synthesis. For instance, the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid involves a Michael addition followed by hydrogenolysis to produce the fused ring system, which is a key step in creating peptidomimetic building blocks .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The compounds typically have high molecular weights and exhibit specific crystalline properties, such as belonging to particular space groups and having defined cell parameters, as seen in the monoclinic and orthorhombic structures of the compounds discussed . These properties are essential for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity, which are critical factors in drug development.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds closely related to "Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate" have been extensively studied. For instance, the compound "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This synthesis was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and the structure was determined via single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). Similarly, "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" was synthesized as a chiral cyclic amino acid ester, highlighting the potential for creating complex molecular architectures with significant implications in synthetic chemistry (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Applications in Synthetic Chemistry

The synthesized compounds related to "Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate" have shown potential applications in various synthetic pathways. For instance, the efficient enantioselective synthesis of "benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate," an essential intermediate for a series of potent CCR2 antagonists, was achieved using a key iodolactamization step. This synthesis provided insights into the reaction mechanism and improved efficiency through a single-pot transformation (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Advanced Synthesis Techniques

Research has also focused on advanced synthesis techniques involving compounds similar to "Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate." For example, ring-closing iodoamination was used to synthesize "tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates," leading to 8-azabicyclo[3.2.1]octane scaffolds. This method provided a direct pathway to synthesize complex molecules such as (+)-pseudococaine hydrochloride, demonstrating the versatility of these compounds in organic synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNAVIZHZFZYMP-WEDXCCLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C(=O)C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)